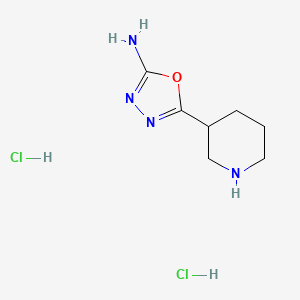

![molecular formula C13H15N3O2S B2927258 2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide CAS No. 1340887-09-3](/img/structure/B2927258.png)

2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

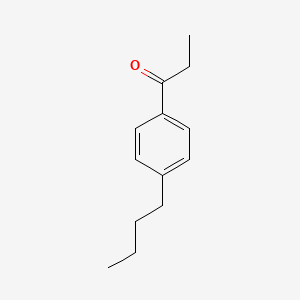

The compound “2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide” is a type of sulfonamide linked to a pyridine ring, which is a six-membered ring with one nitrogen atom, and a dimethylphenyl group . Sulfonamides are a group of compounds known for their antibiotic properties, while pyridine and phenyl groups are common structures in medicinal chemistry .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 2-aminopyrimidines, have been synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The process involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Aplicaciones Científicas De Investigación

Synthesis and Characterization

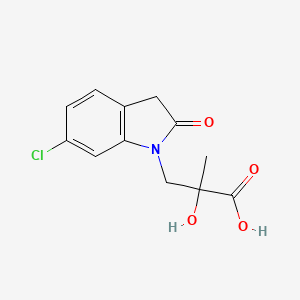

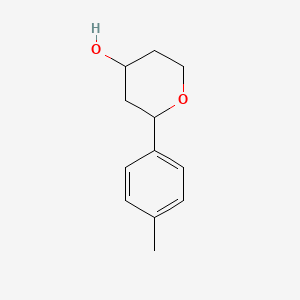

The relevance of 2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide and similar compounds is significant in the development of pharmaceuticals and materials science. For instance, the study of crystal structures such as pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate reveals insights into hydrogen bonding and molecular packing, indicating potential for drug design and crystal engineering applications (Balasubramani, Muthiah, & Lynch, 2007). Similarly, the study of sulfonamides like sulfamethazine in solvates form contributes to understanding the physicochemical properties that impact drug development and solvate stability (Patel & Purohit, 2017).

Material Science

In material science, compounds containing sulfonamide groups have been utilized in the synthesis of novel materials. For example, soluble fluorinated polyamides containing pyridine and sulfone moieties have been synthesized, showing high thermal stability and unique electrical properties, making them suitable for advanced material applications such as flexible and strong films with low dielectric constants (Liu et al., 2013).

Catalysis and Chemical Reactions

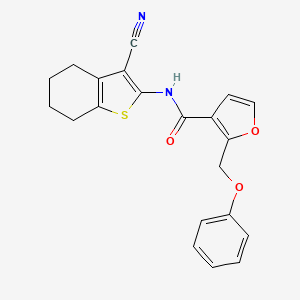

The utility of sulfonamide-based compounds extends into catalysis and synthesis of heterocyclic compounds. For instance, sulfonic acid functionalized pyridinium chloride has been used as an efficient catalyst for the solvent-free synthesis of complex organic molecules, showcasing the versatility of sulfonamide derivatives in facilitating chemical transformations (Moosavi‐Zare et al., 2013).

Antibacterial and Antimicrobial Applications

Synthesis of novel heterocyclic compounds containing a sulfonamido moiety has shown significant potential in antimicrobial and antibacterial applications. These compounds have demonstrated high activities, indicating their usefulness as antibacterial agents (Azab, Youssef, & El-Bordany, 2013). Moreover, the synthesis and evaluation of novel sulfonamides for their anticancer and antimicrobial properties further emphasize the role of these compounds in medicinal chemistry (Debbabi et al., 2017).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It’s known that such compounds can interact with their targets, leading to changes in the target’s function . This interaction can result in the inhibition or activation of the target, leading to downstream effects.

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to changes in cellular function .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

The interaction of similar compounds with their targets can lead to various cellular responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide. These factors can include pH, temperature, and the presence of other compounds .

Propiedades

IUPAC Name |

2-(3,4-dimethylanilino)pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-9-5-6-11(8-10(9)2)16-13-12(19(14,17)18)4-3-7-15-13/h3-8H,1-2H3,(H,15,16)(H2,14,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAHXMPPNPYLCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Z)-5-chloro-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2927175.png)

![2-(isopropylthio)-8,8-dimethyl-5-(5-methylthiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2927176.png)

![N-(2-Hydroxy-2-methylpropyl)-N-[(2-piperidin-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B2927180.png)

![1-benzyl-6-hydroxy-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2927183.png)

![2-{[1-(Pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2927191.png)